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Compound of Interest

Compound Name:
7-Bromo-4-methyl-1H-pyrrolo[2,3-

C]pyridine

CAS No.: 1379344-79-2

Cat. No.: B1376051

Get Quote

Introduction: The Bioisosteric Imperative
In the high-stakes arena of kinase inhibitor discovery, the indole moiety has long been a

privileged scaffold.[1] However, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) has emerged as a

superior bioisostere, fundamentally altering the landscape of ATP-competitive inhibition.

Unlike the indole, which presents a hydrophobic CH at the 7-position, the 7-azaindole

introduces a nitrogen atom with a lone pair capable of hydrogen bonding. This single atomic

substitution confers two critical advantages:

Physicochemical Superiority: Significantly improved aqueous solubility and metabolic

stability compared to the parent indole.[2]

Structural Mimicry: The N1-H (donor) and N7 (acceptor) motif perfectly mimics the N9-H and

N1 of the adenine ring in ATP, allowing for high-affinity bidentate binding to the kinase hinge

region.
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Comparative Physicochemical Profile[3]
The following table contrasts the core properties of Indole vs. 7-Azaindole, illustrating why the

latter is preferred for drug-like properties.

Property Indole 7-Azaindole
Impact on Drug
Design

H-Bond Donor N1-H N1-H
Retains key hinge

interaction.

H-Bond Acceptor None (C7-H) N7

Critical: Enables

bidentate binding with

hinge backbone.

pKa (Conjugate Acid) -2.4 (Very weak base) ~4.6 (Pyridine N)

Improved solubility in

acidic media

(stomach).

LogP (Lipophilicity) 2.14 1.65

Lower lipophilicity

reduces non-specific

binding and improves

ADME.

Aqueous Solubility Low >25x Higher

Enhanced

bioavailability without

extensive formulation.

Structural Biology: Binding Modes & Mechanism
The success of 7-azaindole relies on its versatility within the ATP-binding pocket.

Crystallographic analysis reveals three distinct binding modes that medicinal chemists must

exploit.

The "Normal" vs. "Flipped" Paradigm[4][5][6]
Normal Mode (Adenine Mimicry): The 7-azaindole binds to the hinge region via a bidentate

H-bond network. The pyrrole NH donates to a backbone carbonyl (e.g., Glu residue), while

the pyridine N7 accepts from a backbone amide (e.g., Cys/Val residue).
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Flipped Mode: The scaffold rotates 180°. The C-3 position faces the solvent front or

gatekeeper residue. This is often driven by steric clashes or specific hydrophobic interactions

in the back pocket.

Visualization: The Hinge Interaction Network
The following diagram illustrates the critical "Normal" binding mode where the 7-azaindole core

mimics Adenine.
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Caption: Schematic of the bidentate hydrogen bonding network between the 7-azaindole

scaffold and the kinase hinge region (Normal Mode).

Synthetic Methodologies: Overcoming the Electron-
Deficient Core
Synthesizing functionalized 7-azaindoles is challenging because the pyridine ring is electron-

deficient, making electrophilic aromatic substitution (SEAr) difficult compared to indole.

Strategic Entry Points
C-3 Functionalization (The "Indole-like" Reactivity): Despite the pyridine ring, the C-3 position

retains sufficient electron density for electrophilic attack, particularly halogenation. This is the

primary gateway for cross-coupling.
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Reagent: N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS).

Solvent: DMF or MeCN (Polar aprotic solvents stabilize the transition state).

N-Oxide Activation (The "Pyridine" Solution): To functionalize the pyridine ring (C-4, C-5, C-

6), one must often activate the N7 nitrogen via oxidation to the N-oxide (using m-CPBA).

This allows for Reissert-Henze type functionalization or nucleophilic attacks.

Protocol: Regioselective C-3 Iodination
This protocol generates a versatile intermediate for Suzuki/Sonogashira couplings.

Materials:

7-Azaindole (1.0 eq)

N-Iodosuccinimide (NIS) (1.05 eq)

DMF (Anhydrous, 0.5 M concentration)

KOH (1.1 eq, optional for solid-phase variants)

Step-by-Step Workflow:

Dissolution: Dissolve 7-azaindole in anhydrous DMF under an inert atmosphere (

).

Addition: Cool to 0°C. Add NIS portion-wise over 15 minutes to prevent di-iodination.

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor via LC-MS

(Target M+H: MW + 126).

Quench: Pour reaction mixture into ice-water containing 5% sodium thiosulfate (

) to reduce unreacted iodine.

Isolation: Filter the resulting precipitate. Wash with cold water. Dry under vacuum.

Yield Expectation: >85% yield of 3-iodo-7-azaindole.
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Case Study: The Discovery of Vemurafenib
(Zelboraf)
Vemurafenib (PLX4032) represents the gold standard of 7-azaindole application. It targets the

BRAF V600E mutation in metastatic melanoma.[3][4] Its discovery utilized Fragment-Based

Drug Discovery (FBDD), evolving from a low-affinity fragment to a nanomolar drug.

The Optimization Logic
Fragment: 7-azaindole (Hinge binder).

Selectivity: Addition of a 3-chlorophenyl moiety (via Suzuki coupling at C-3) provided access

to the hydrophobic pocket.

Potency & Solubility: Installation of a propyl group on the pyrrole nitrogen (N1) and a

difluoro-phenyl sulfonamide tail.

Crucial Insight: The sulfonamide moiety interacts with the catalytic loop, locking the kinase

in the active conformation, while the propyl group occupies a small lipophilic pocket,

boosting potency by 100-fold.

Discovery Workflow Visualization

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://home.sandiego.edu/~josephprovost/VEmurafenibReview.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5443413/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1376051?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Evolution of PLX4032 (Vemurafenib)
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Caption: The stepwise evolution from a simple 7-azaindole fragment to the FDA-approved drug

Vemurafenib.

Advanced Experimental Protocol: Thermal Shift
Assay (DSF)
To validate the binding of novel 7-azaindole derivatives, Differential Scanning Fluorimetry

(DSF) is preferred over enzymatic assays for initial screening because it confirms physical

binding regardless of catalytic inhibition mode.
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Objective: Determine the melting temperature shift (

) of the kinase upon ligand binding.

Protocol:

Preparation: Mix Recombinant Kinase domain (2 µM final) with SYPRO Orange dye (5x final)

in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.5).

Compound Addition: Add 7-azaindole derivative (10 µM final) to the protein-dye mix. Include

DMSO control.

Thermal Ramp: Use a qPCR machine. Ramp temperature from 25°C to 95°C at

0.5°C/minute.

Data Analysis: Plot Fluorescence vs. Temperature. Calculate the inflection point (

).

Validation Criteria: A

indicates significant binding.

Future Outlook
The 7-azaindole scaffold is now evolving beyond simple ATP competition:

Covalent Inhibitors: Targeting non-catalytic cysteines (e.g., in BTK or EGFR) by attaching

acrylamides to the C-3 or C-5 positions.

PROTACs: Using 7-azaindole as the "warhead" to recruit E3 ligases for targeted protein

degradation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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